![molecular formula C9H11N2O2P B14625964 Methyl [diazo(phenyl)methyl]methylphosphinate CAS No. 56042-54-7](/img/structure/B14625964.png)
Methyl [diazo(phenyl)methyl]methylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [diazo(phenyl)methyl]methylphosphinate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group, which consists of two linked nitrogen atoms. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl [diazo(phenyl)methyl]methylphosphinate can be synthesized through several methods. One common method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction produces the diazo compound, which can be isolated as a yellow oil. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl [diazo(phenyl)methyl]methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dirhodium tetraacetate, which catalyzes cyclopropanation and C-H bond insertion reactions . Other reagents such as copper salts can be used in Sandmeyer reactions to replace the diazo group with halides or cyanides .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions produce cyclopropane derivatives, while substitution reactions can yield halides, cyanides, or other substituted products.
科学的研究の応用
Methyl [diazo(phenyl)methyl]methylphosphinate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of methyl [diazo(phenyl)methyl]methylphosphinate involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. The diazo group can be activated by transition metal catalysts, leading to the formation of metal-carbene complexes . These complexes can then participate in a range of reactions, including cyclopropanation, C-H bond insertion, and rearrangement reactions .
類似化合物との比較
Methyl [diazo(phenyl)methyl]methylphosphinate can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, they differ in their reactivity and applications. For example:
Diazomethane: A simple diazo compound used in the synthesis of carbenes and as a methylating agent.
Ethyl diazoacetate: Used in cyclopropanation and olefination reactions, similar to this compound.
This compound is unique due to its specific structure and the presence of the phosphinate group, which can influence its reactivity and the types of reactions it undergoes.
特性
CAS番号 |
56042-54-7 |
|---|---|
分子式 |
C9H11N2O2P |
分子量 |
210.17 g/mol |
IUPAC名 |
[diazo-[methoxy(methyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C9H11N2O2P/c1-13-14(2,12)9(11-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
VUJQZUWUVGDPKC-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C)C(=[N+]=[N-])C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
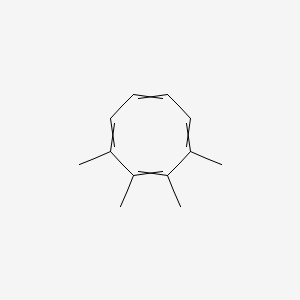
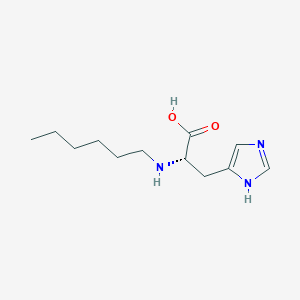
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)

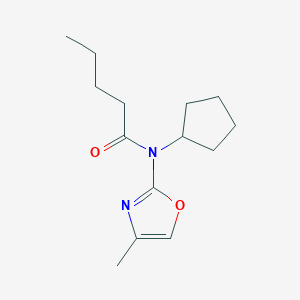

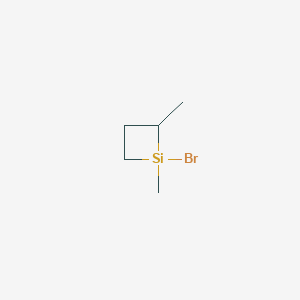
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
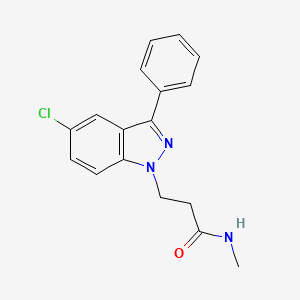
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)
